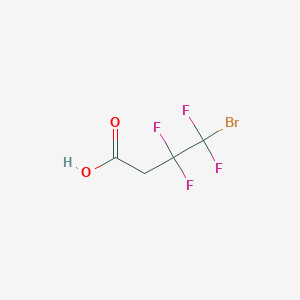![molecular formula C19H13N3O B2955723 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-46-9](/img/structure/B2955723.png)
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of chromene, a class of chemical compounds that are heterocyclic derivatives of benzopyran . The compound has a molecular weight of 320.397 .
Synthesis Analysis
The synthesis of similar chromene derivatives has been reported in the literature. For instance, a catalyst-free combinatorial library of novel 2-amino-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .Molecular Structure Analysis
The molecular structure of chromene derivatives can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .Chemical Reactions Analysis
The chemical reactions involving chromene derivatives have been studied. For example, a fluorescent probe 2-amino-4H-chromene-3-carbonitrile (AICCN) has been used to evaluate its potential as a prospective polarity probe . Also, a visible light-initiated, one-pot, multi-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives under solvent- and catalyst-free conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be determined using various techniques. For instance, the calculated dipole moments of AICCN in both the ground state and excited state in various solvents lend support to the steady state fluorescence results .Scientific Research Applications
Synthesis of Complex Molecules
- A study by Patil and Mahulikar (2013) outlined an innovative protocol for the synthesis of asymmetrical 1,3-teraryls, which are significant in creating aromatic rings from 2H-pyran-2-ones and 2H-benzo[h]chromene-3-carbonitriles. This transition metal-free route is notable for its environmental friendliness and efficiency (Patil & Mahulikar, 2013).
Potential Medicinal Properties
- Jean Pierre et al. (2017) explored the reactivity of 2-amino-4H-chromene-3-carbonitrile under microwave irradiation to construct bioactive derivatives, indicating some derivatives' activity against tumor cell lines and protein kinases. This suggests a pathway for developing new medicinal compounds (Jean Pierre et al., 2017).
Antimicrobial Activity
- New mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, synthesized via a solventless method, were reported by Kibou et al. (2016). This environmentally friendly synthesis pathway may contribute to the development of novel antimicrobial agents (Kibou et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVOWROWLBHVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

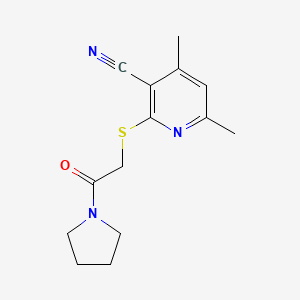
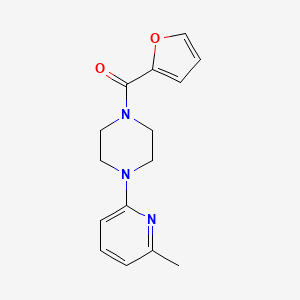
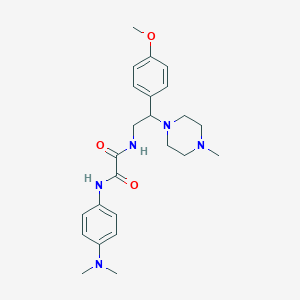

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)
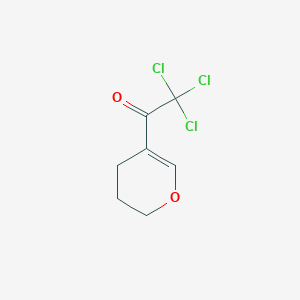
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)
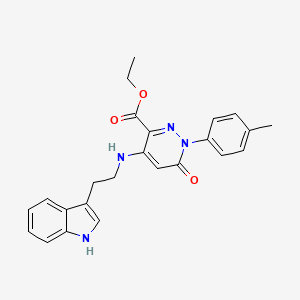
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)
![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)
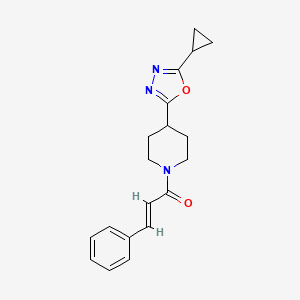
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)
